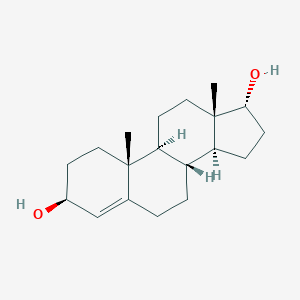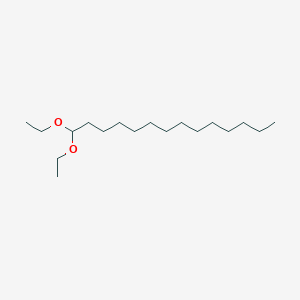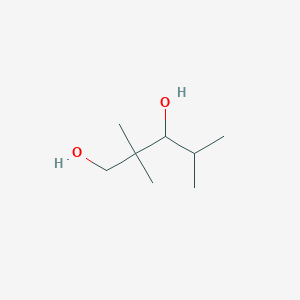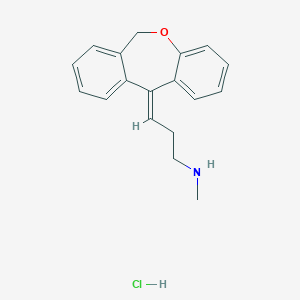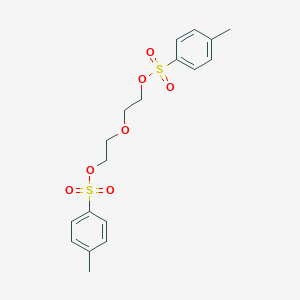
Diethylene Glycol Bis(p-toluenesulfonate)
概要
説明
Diethylene Glycol Bis(p-toluenesulfonate), also known as Bis-Tos-PEG2, is a PEG-based PROTAC linker that can be used in PROTAC synthesis .
Synthesis Analysis
Diethylene Glycol Bis(p-toluenesulfonate) is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . It has also been used in the synthesis of bis(dibenzosulfoxo)-27,30,35,38-tetramethyl-24-crown-6, bis(dibenzosulfoxo)-21,24,29,32-tetramethyl-18-crown-4, dibenzosulfoxo-15,18-dimethyl-12-crown-3 and dibenzosulfoxo-12,15-dimethyl-9-crown-2 macrocycles .Molecular Structure Analysis
The molecular formula of Diethylene Glycol Bis(p-toluenesulfonate) is C18H22O7S2 .Chemical Reactions Analysis
Diethylene Glycol Bis(p-toluenesulfonate) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
Diethylene Glycol Bis(p-toluenesulfonate) has a molecular weight of 414.49 . It is a solid substance at 20°C .科学的研究の応用
Synthesis of Cyclohexyl-fused 1,4,7-triazacyclononane
Diethylene glycol ditosylate has been used in the synthesis of cyclohexyl-fused 1,4,7-triazacyclononane . This compound is a type of macrocycle and is often used in the creation of complex organic molecules.
Creation of 1,2-Ethylenecalix[6]arene
This compound has been utilized in the creation of 1,2-ethylenecalix[6]arene . Calixarenes are a class of macrocyclic compounds that have wide applications in the field of supramolecular chemistry.
Synthesis of 1,3-Calix[6]crown-3 and 1,4-Calix[6]crown-3
Diethylene glycol ditosylate is used in the synthesis of 1,3- and 1,4-calix[6]crown-3 . These are types of crown ethers, which are compounds that can form complexes with ions based on their size and charge.
Creation of 1,4-Calix[6]benzocrown-4
This compound has been used in the creation of 1,4-calix[6]benzocrown-4 . This is another type of crown ether, but with a benzene ring incorporated into the structure.
Synthesis of 1,2-Calix[6]crown-5 and 1,3-Calix[6]crown-5
Diethylene glycol ditosylate has been used in the synthesis of 1,2- and 1,3-calix[6]crown-5 . These are larger crown ethers that can accommodate larger ions or even small molecules within their cavity.
Safety And Hazards
Diethylene Glycol Bis(p-toluenesulfonate) is considered hazardous. It causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or if skin irritation occurs .
特性
IUPAC Name |
2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O7S2/c1-15-3-7-17(8-4-15)26(19,20)24-13-11-23-12-14-25-27(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVPNTJBGPQTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80996114 | |
| Record name | Oxydi(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80996114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylene Glycol Bis(p-toluenesulfonate) | |
CAS RN |
7460-82-4 | |
| Record name | Ethanol, 2,2′-oxybis-, 1,1′-bis(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7460-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol ditosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7460-82-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxydi(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80996114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylene Glycol Bis(p-toluenesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL DITOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H92EG77LWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Diethylene Glycol Ditosylate in organic synthesis?
A1: Diethylene Glycol Ditosylate serves as a versatile reagent for forming crown ethers via cyclization reactions with various diols. This compound acts as an electrophile, with its tosylate groups being good leaving groups, facilitating nucleophilic attack by the hydroxyl groups of the diol. [, , , ] This reaction is typically carried out in the presence of a base to deprotonate the diol and enhance its nucleophilicity.
Q2: Can you provide an example of how reaction conditions influence the synthesis of crown ethers using Diethylene Glycol Ditosylate?
A2: In the synthesis of 4′,4″(5″) Di-tert-butyldibenzo 18-crown-6 (DTBB18C6), the choice of cyclization reagents, solvents, and templates significantly impacted the yield. [] Using Cesium Carbonate (Cs2CO3) as the template, Diethylene Glycol Ditosylate as the cyclization reagent, and Tetrahydrofuran (THF) as the solvent led to the highest DTBB18C6 yield (above 33%). [] This highlights the importance of optimizing reaction conditions for desired product formation.
Q3: Are there any stereochemical considerations when using Diethylene Glycol Ditosylate in synthesis, particularly with chiral starting materials?
A3: Yes, using chiral starting materials can lead to interesting stereochemical outcomes. For example, cyclization reactions with a racemic mixture of a binaphthyl-bridged diol and Diethylene Glycol Ditosylate did not yield the expected proportion of crown ether products compared to reactions using enantiopure starting materials. [] This observation suggests a potential influence of the chiral environment on the cyclization process.
Q4: Beyond crown ethers, has Diethylene Glycol Ditosylate been employed in the synthesis of any other macrocyclic compounds?
A4: Yes, Diethylene Glycol Ditosylate has been successfully utilized in synthesizing macrocyclic acetylacetone ligands for metal cations. [] The reaction involved the use of Diethylene Glycol Ditosylate with a di-anion of a bis-acetylacetone derivative, leading to the formation of a macrocycle incorporating the acetylacetone units. []
Q5: Are there any examples of Diethylene Glycol Ditosylate contributing to the development of complex molecular architectures with specific applications?
A5: Research demonstrates the use of Diethylene Glycol Ditosylate in creating perylene bisimide atropisomers. [] The compound facilitated the macrocyclization of a tetra-hydroxyphenoxy-substituted perylene bisimide, yielding both diagonally and laterally bridged regioisomers. [] These atropisomeric perylene bisimides have potential applications in areas such as organic electronics and supramolecular chemistry due to their unique optical and electronic properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
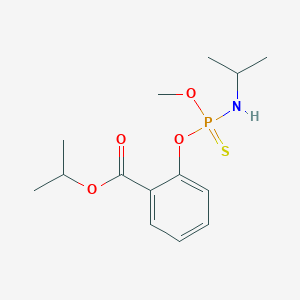
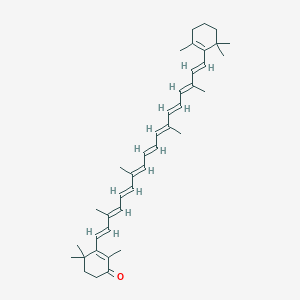

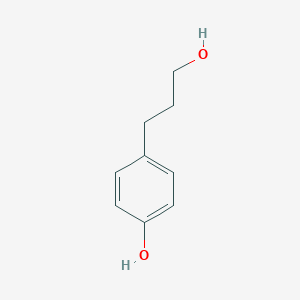

![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
